ELISPOT IFN-γ Response: KIF20A (12-20) Induces the Highest Spot Count Among Three Validated HLA-A2-Restricted KIF20A CTL Epitopes in HLA-A2 Transgenic Mice
In a head-to-head comparison within a single experiment using CD4⁻ spleen cells (2×10⁴ cells/well) from HLA-A2 transgenic mice immunized with bone marrow-derived dendritic cells pulsed with individual KIF20A peptides, the KIF20A-2 (12-20, LLSDDDVVV) peptide induced the numerically highest mean IFN-γ ELISPOT count among the three validated epitopes [1]. The assay simultaneously tested all three peptides under identical conditions, providing direct comparability. The KIF20A-2 peptide produced 149.0±22.2 spots/well with peptide loading versus 32.6±9.9 spots/well without peptide (P<0.01), representing a 4.57-fold signal-to-noise ratio [1]. All three peptides showed HLA-A2-restricted specificity confirmed by HLA-class I blocking antibody (W6/32) abrogation of IFN-γ production (P<0.01) [1].
| Evidence Dimension | IFN-γ ELISPOT response (spot counts per 2×10⁴ CD4⁻ spleen cells) |
|---|---|
| Target Compound Data | 149.0±22.2 spots (with KIF20A-2 peptide); 32.6±9.9 spots (no peptide); 4.57-fold signal-to-noise ratio |
| Comparator Or Baseline | KIF20A-8 (p809–817, CIAEQYHTV): 117.2±23.4 spots (with peptide), 51.4±7.8 (no peptide); KIF20A-28 (p284–293, AQPDTAPLPV): 141.2±5.5 spots (with peptide), 19.2±5.2 (no peptide) |
| Quantified Difference | KIF20A-2 vs. KIF20A-8: +31.8 spots (+27.1%); KIF20A-2 vs. KIF20A-28: +7.8 spots (+5.5%). KIF20A-2 achieved the highest absolute spot count among the three. |
| Conditions | HLA-A2 (A*02:01) transgenic mice (H-2Db⁻/⁻ β2m⁻/⁻); immunization with BM-DCs pulsed with peptide mixtures; in vitro restimulation with individual peptide-pulsed BM-DCs; human IFN-γ ELISPOT kit (BD Biosciences); P<0.01 for all peptide-loaded vs. unloaded comparisons. |
Why This Matters
For researchers procuring a KIF20A CTL epitope peptide for murine immunotherapy models, the quantitatively higher ELISPOT response of KIF20A-2 (12-20) supports its selection for experiments requiring maximal detection sensitivity of antigen-specific T-cell responses, particularly when assay signal window is a critical parameter in early-stage vaccine evaluation.
- [1] Imai K, Hirata S, Irie A, et al. Identification of HLA-A2-restricted CTL epitopes of a novel tumour-associated antigen, KIF20A, overexpressed in pancreatic cancer. British Journal of Cancer. 2011;104(2):300-307. Figure 4A; Results section: 'Those CD4⁻ spleen cells (2×10⁴) showed 149.0±22.2, 117.2±23.4, and 141.2±5.5 spot counts per well in response to BM-DCs pulsed with the KIF20A-2, KIF20A-8, and KIF20A-28 peptides, respectively.' View Source
